molecular formula C12H16ClN3O B1336044 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline CAS No. 890091-78-8

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline

Cat. No. B1336044
CAS RN: 890091-78-8
M. Wt: 253.73 g/mol
InChI Key: LNFNHTWMOBWCNR-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, also known as 2-(4-AAPC), is an organic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is often used as a specialty reagent in the identification and quantification of proteins and their modifications, playing a crucial role in understanding the proteome of an organism .

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential to target specific pathways in cancer cells. For instance, compounds structurally related to “1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone” have been studied for their ability to inhibit Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells, which is a promising approach in targeted cancer therapy .

Drug Design

The compound’s derivatives are valuable in drug design due to their interaction with various biological targets. They serve as key intermediates or building blocks in the synthesis of more complex molecules that can modulate biological activity, leading to the development of new therapeutic agents .

properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNHTWMOBWCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409429
Record name 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline

CAS RN

890091-78-8
Record name 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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